molecular formula C12H22N2O3 B8660564 5-Oxo-5-(4-propylpiperazin-1-yl)pentanoic acid

5-Oxo-5-(4-propylpiperazin-1-yl)pentanoic acid

Cat. No. B8660564
M. Wt: 242.31 g/mol
InChI Key: LNWHCQZVVLJYIX-UHFFFAOYSA-N
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Patent
US06569854B1

Procedure details

1.5 g of glutaric anhydride and then 1.66 g of N-propylpiperazine in solution in 5 cm3of dioxane are added to 10 cm3 of dioxane in a round-bottomed flask kept under an argon atmosphere. After stirring for 2.5 hours at room temperature, the solvent is evaporated under reduced pressure and then the resulting oil is supplemented with 100 cm3 of diethyl ether. After stirring for one hour, the solid obtained is filtered, dried at 20° C. (90 Pa) to give 2.47 g of 5-oxo-5-(4-propylpiperazin-1-yl)pentanoic acid in the form of a white solid which is used as it is.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[O:7][C:5](=[O:6])[CH2:4][CH2:3][CH2:2]1.[CH2:9]([N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1)[CH2:10][CH3:11]>O1CCOCC1>[O:6]=[C:5]([N:15]1[CH2:16][CH2:17][N:12]([CH2:9][CH2:10][CH3:11])[CH2:13][CH2:14]1)[CH2:4][CH2:3][CH2:2][C:1]([OH:7])=[O:8]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C1(CCCC(=O)O1)=O
Name
Quantity
1.66 g
Type
reactant
Smiles
C(CC)N1CCNCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
STIRRING
Type
STIRRING
Details
After stirring for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solid obtained
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
dried at 20° C. (90 Pa)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
O=C(CCCC(=O)O)N1CCN(CC1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.47 g
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.